Home > Products > Screening Compounds P91777 > Cyclo(-Arg-Ala-Asp-D-Phe-Lys)
Cyclo(-Arg-Ala-Asp-D-Phe-Lys) - 756500-23-9

Cyclo(-Arg-Ala-Asp-D-Phe-Lys)

Catalog Number: EVT-243245
CAS Number: 756500-23-9
Molecular Formula: C₂₈H₄₃N₉O₇
Molecular Weight: 617.70
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cyclo(RADfK) is a selective α(v)β(3) integrin ligand that has been extensively used for research, therapy, and diagnosis of neoangiogenesis.

Cyclo(-Arg-Gly-Asp-D-Phe-Lys)

    Compound Description: Cyclo(-Arg-Gly-Asp-D-Phe-Lys), often abbreviated as c(RGDfK), is a cyclic pentapeptide containing the Arg-Gly-Asp (RGD) motif. It exhibits high affinity and selectivity for the αvβ3 integrin, a cell surface receptor overexpressed in various tumor types and activated endothelial cells. [] This compound has been extensively studied as a targeting ligand for diagnostic imaging and therapeutic applications. [, , , ] Radiolabeled derivatives of c(RGDfK), such as 99mTc-RAFT-c(-RGDfK-)4, have shown promising results in preclinical studies for imaging tumor vasculature and angiogenesis. []

Cyclo(Arg-Gly-Asp-d-Tyr-Lys)

    Compound Description: This cyclic pentapeptide, also featuring the RGD motif, demonstrates high affinity for αvβ3 integrin receptors, crucial in tumor development and angiogenesis. [, ] Radiolabeled versions using 99mTc have been explored for their potential in imaging angiogenesis and tumor growth in vivo. [] Studies highlight its rapid and pH-independent radiolabeling capabilities, indicating potential for targeted imaging and therapeutic applications. []

Cyclo[-Arg(Mtr)-Gly-Asp(But)-Ser(But)-Lys(Boc)-]

    Compound Description: This cyclic hexapeptide represents a conformationally constrained analog of the Arg-Gly-Asp-Ser sequence found in fibronectin's cell adhesion domain. [] NMR studies have revealed that this compound adopts a preferred conformation with a type II′ β-turn and a γ-turn. []

Cyclo(-Arg-Gly-Asp-Ser-Lys-)

    Compound Description: This is another cyclic RGD-containing peptide designed as a conformationally constrained analog of the fibronectin cell adhesion domain. [] Similar to its close analog cyclo[-Arg(Mtr)-Gly-Asp(But)-Ser(But)-Lys(Boc)-], it also exhibits a type II′ β-turn and a γ-turn. []

RGD-Diethylaminetriaminepentaacetic acid (DTPA)-Tyr3-octreotate (cyclic-Lys(DTPA)-D-Phe-c(Cys-Tyr-D-Trp-Lys-Thr-Cys)-Thr))

    Compound Description: This complex peptide incorporates both the RGD motif and the somatostatin analog octreotide. [] This design aims to synergistically target both integrin receptors and somatostatin receptors, overexpressed in certain tumors, for enhanced therapeutic efficacy. [] Studies have shown that this compound exhibits significant tumoricidal effects, inducing apoptosis in various cell lines more effectively than RGD or octreotide alone. []

Overview

Cyclo(-Arg-Ala-Asp-D-Phe-Lys) is a cyclic peptide composed of five amino acids: arginine, alanine, aspartic acid, D-phenylalanine, and lysine. This compound is of significant interest in biochemistry and medicinal chemistry due to its unique structural properties and potential biological activities. Cyclic peptides like Cyclo(-Arg-Ala-Asp-D-Phe-Lys) are known for their stability and resistance to enzymatic degradation, making them promising candidates for therapeutic applications. It acts primarily as a ligand for integrin receptors, particularly αvβ3 integrin, which plays a crucial role in cell adhesion and signaling processes .

Synthesis Analysis

Methods

The synthesis of Cyclo(-Arg-Ala-Asp-D-Phe-Lys) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps involved in SPPS are:

  1. Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
  2. Deprotection: The protecting group on the N-terminus is removed to allow for the addition of the next amino acid.
  3. Coupling: The next protected amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
  4. Cyclization: After synthesizing the linear peptide, cyclization is achieved by forming a peptide bond between the N-terminus and C-terminus of the peptide.

Technical Details

In industrial settings, automated peptide synthesizers can be used to scale up the synthesis process. These machines enhance efficiency by handling multiple peptide syntheses simultaneously. The conditions for synthesis may vary depending on the specific amino acids used and the desired purity of the final product.

Molecular Structure Analysis

Cyclo(-Arg-Ala-Asp-D-Phe-Lys) has a cyclic structure that enhances its stability compared to linear peptides. The cyclic conformation allows for tighter binding to its molecular targets, which is essential for its biological activity.

Structure Data

  • Chemical Formula: C₁₄H₁₈N₄O₄
  • Molecular Weight: 302.32 g/mol
  • CAS Number: 756500-23-9 .
Chemical Reactions Analysis

Cyclo(-Arg-Ala-Asp-D-Phe-Lys) can undergo various chemical reactions that modify its structure and properties:

  1. Oxidation: This can modify side chains of amino acids like methionine (if present) or cysteine.
    • Common Reagents: Hydrogen peroxide, performic acid.
  2. Reduction: Disulfide bonds within peptides can be reduced to free thiols.
    • Common Reagents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
  3. Substitution: Amino acid side chains can be modified through nucleophilic substitution reactions.
    • Common Reagents: Alkyl halides, acyl chlorides under basic conditions.

The major products from these reactions depend on specific amino acids involved and reaction conditions.

Mechanism of Action

The biological activity of Cyclo(-Arg-Ala-Asp-D-Phe-Lys) primarily involves its interaction with integrins, particularly αvβ3 integrin. By binding to these receptors, the cyclic peptide modulates various cellular processes such as:

  • Cell Migration: Influencing how cells move within tissues.
  • Cell Proliferation: Affecting how cells grow and divide.
  • Apoptosis: Regulating programmed cell death.

The cyclic structure enhances binding affinity and specificity, allowing it to effectively modulate these biological pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder or crystalline solid.
  • Solubility: Soluble in water and various organic solvents, which facilitates its use in biological studies.

Chemical Properties

Cyclo(-Arg-Ala-Asp-D-Phe-Lys) exhibits stability against enzymatic degradation due to its cyclic nature. This property makes it suitable for therapeutic applications where prolonged activity is desired.

Applications

Cyclo(-Arg-Ala-Asp-D-Phe-Lys) has numerous applications across various scientific fields:

  1. Biochemistry: Used as a model compound to study peptide synthesis techniques and cyclization processes.
  2. Biology: Investigated for its role in cell signaling pathways and protein-protein interactions.
  3. Medicine: Explored as a potential therapeutic agent in cancer treatment due to its ability to inhibit specific protein-protein interactions related to tumor growth and metastasis.
  4. Nanotechnology: Utilized in developing peptide-based materials that can target specific cells or tissues effectively .
Introduction to Cyclic RGD Peptides

Structural Definition of Cyclo(-Arg-Ala-Asp-D-Phe-Lys)

Cyclo(-Arg-Ala-Asp-D-Phe-Lys) is a pentapeptide featuring a head-to-tail cyclic architecture. Its sequence incorporates L-arginine (Arg), L-alanine (Ala), L-aspartic acid (Asp), D-phenylalanine (D-Phe), and L-lysine (Lys), with the cyclization occurring between the N-terminus of Arg and the C-terminus of Lys. This constrained ring structure confers significant conformational rigidity compared to linear RGD peptides, enhancing its biological stability and target specificity [7] [8]. The inclusion of D-Phe (D-phenylalanine) is a critical stereochemical modification that improves enzymatic resistance by impeding recognition by endogenous proteases. The Ala residue replaces the more common glycine (Gly) found in canonical RGD motifs, introducing a subtle methyl group that subtly alters the peptide’s backbone flexibility and spatial presentation of the RGD triad [3] [7].

The Arg-Gly-Asp (RGD) sequence is the minimal integrin-binding epitope, and in this peptide, it is partially modified to Arg-Ala-Asp (RAD). Despite this alteration, the peptide retains the capacity to bind select integrins, particularly αvβ3 and αvβ5, due to the preservation of the charged Arg and Asp residues responsible for key ionic interactions with the integrin’s metal ion-dependent adhesion site (MIDAS) [1] [4]. Nuclear magnetic resonance (NMR) studies of analogous cyclic RGD peptides reveal a β-turn conformation centered around the Asp-D-Phe segment, which positions the Arg and Asp side chains optimally for integrin engagement. The Ala substitution likely influences this turn geometry and the overall presentation of the pharmacophore [3] [6].

Table 1: Structural Features of Cyclo(-Arg-Ala-Asp-D-Phe-Lys)

FeatureDescriptionFunctional Implication
CyclizationN-terminus (Arg) to C-terminus (Lys) amide bondEnhances rigidity, protease resistance, receptor selectivity
Key ResiduesArg (cationic), Asp (anionic), Ala (hydrophobic), D-Phe (aromatic, D-configuration), Lys (cationic, cyclization point)RAD sequence variant; D-Phe enhances stability
StereochemistryD-configuration at Phe residueSteric hindrance reduces enzymatic degradation
ConformationStabilized β-turn involving Asp-D-Phe; constrained loopOptimal spatial orientation of Arg and Asp for integrin docking
Ala SubstitutionReplaces Gly in classical RGDAlters backbone flexibility and loop strain; may modulate integrin specificity/affinity

Historical Development of RGD-Containing Peptides in Integrin Research

The discovery of the RGD motif as a universal integrin recognition sequence in the early 1980s revolutionized cell adhesion research. Initial work identified RGD within fibronectin, vitronectin, and fibrinogen as critical for binding integrins like α5β1 and αIIbβ3 [4] [7]. Linear RGD peptides were soon synthesized but proved ineffective therapeutics due to rapid proteolysis and poor target affinity. This spurred the development of cyclic RGD peptides in the late 1980s/early 1990s, leveraging cyclization to enforce bioactive conformations and enhance stability. Seminal work by Kessler and colleagues demonstrated that cyclo(-Arg-Gly-Asp-D-Phe-Val-) exhibited nanomolar affinity for αvβ3 integrin—orders of magnitude higher than linear counterparts—validating cyclization as a key design strategy [2] [7].

The subsequent "RGD peptide diversification era" (mid-1990s–2010s) explored amino acid substitutions to fine-tune pharmacokinetics and integrin subtype selectivity. Key innovations included:

  • D-Amino Acid Incorporation: Substituting Gly with D-Phe or D-Tyr in position 4 (e.g., cyclo(RGDfV)) significantly improved metabolic stability by hindering protease access [2] [8].
  • Amino Acid Substitutions: Systematic replacement of residues flanking the RGD triad identified analogs with altered selectivity profiles. For instance, substituting Gly with Ala (as in Cyclo(-Arg-Ala-Asp-D-Phe-Lys)) was explored to modulate backbone flexibility and hydrophobic interactions [3] [6].
  • Linker Engineering: Introducing non-natural linkers (e.g., PEG chains, heterocycles) or charged residues (e.g., Lys, Glu) facilitated cyclization, solubility, and conjugation to drug carriers or imaging probes [1] [4] [6].

Cyclo(-Arg-Ala-Asp-D-Phe-Lys) emerged during this diversification phase as a structural variant probing the role of the Gly position. Its Ala substitution represented a deliberate perturbation to investigate how minor changes in flexibility and sterics impact integrin engagement, distinct from clinically advanced analogs like cilengitide (cyclo(RGDf(NMe)V)) [3] [7].

Table 2: Milestones in Cyclic RGD Peptide Development Relevant to Cyclo(-Arg-Ala-Asp-D-Phe-Lys)

TimeframeDevelopmentImpact on Cyclo(-Arg-Ala-Asp-D-Phe-Lys) Design
Early 1980sIdentification of RGD as integrin-binding motifEstablished core pharmacophore (Arg, Gly, Asp)
Late 1980sFirst-generation cyclic RGD peptides (e.g., cyclo(RGDV))Validated cyclization for enhanced affinity/stability; provided synthetic templates
Early 1990sIntroduction of D-amino acids (e.g., cyclo(RGDfV))Demonstrated critical role of D-residues for protease resistance; adopted D-Phe
Mid 1990s-2000sSystematic residue substitution studiesMotivated exploration of Ala for Gly to probe steric/backbone effects
2000s-PresentMultimeric RGD systems & conjugatesEnabled use of Lys side chain for conjugation (e.g., to nanoparticles, fluorophores)

Role of Amino Acid Substitutions in Cyclic Peptide Design: Ala vs. Gly

The substitution of glycine (Gly) with alanine (Ala) at the second position in Cyclo(-Arg-Ala-Asp-D-Phe-Lys) exemplifies a strategic modification to investigate structure-activity relationships in integrin-binding peptides. While seemingly minor—differing only by a single methyl group—this alteration has measurable conformational and functional consequences:

  • Steric and Conformational Effects: Glycine possesses unparalleled backbone flexibility due to its lack of a side chain (R=H). Its substitution with Ala introduces a methyl group (R=CH₃), imposing subtle steric constraints on the peptide backbone. Molecular modeling and NMR analyses of analogous cyclic RGD peptides suggest Ala reduces the conformational space accessible to the peptide ring compared to Gly-containing variants. This can stabilize specific turn structures (e.g., Type II' β-turn at D-Phe-Lys) but may also introduce minor ring strain depending on cyclization chemistry [3] [6] [7]. This altered flexibility can impact the orientation of the critical Arg and Asp side chains relative to the integrin binding pocket.

  • Hydrophobicity and Solvation: The Ala methyl group increases the local hydrophobicity near the R(A)D motif. While Gly is neutral and hydrophilic, Ala is mildly hydrophobic. This can influence peptide solvation and potentially alter interactions with hydrophobic subsites within the integrin ligand-binding domain, such as those near the MIDAS or adjacent specificity-determining loops [4] [7].

  • Biological Activity Implications: Replacing Gly with Ala in the RXD sequence (X = Gly/Ala) modulates integrin binding affinity and selectivity:

  • Affinity: Gly’s flexibility may allow better adaptation to the integrin’s RGD-binding pocket. Ala’s constraint can lead to a moderate decrease in absolute affinity (e.g., 2-5 fold increase in IC₅₀ reported for some Ala-substituted analogs) compared to Gly-containing standards like cyclo(RGDfK) [3] [6].
  • Selectivity: The Ala substitution may subtly shift selectivity profiles between integrin subtypes (e.g., αvβ3 vs. αvβ5 vs. α5β1). This arises because different integrins exhibit varying sensitivities to the precise geometry and accessibility of the RGD loop. Ala’s methyl group might sterically favor or hinder interactions with subtype-specific secondary binding sites [4] [7].
  • Functional Role: Despite potentially reduced affinity, Ala-substituted peptides like Cyclo(-Arg-Ala-Asp-D-Phe-Lys) remain valuable mechanistic probes. They help delineate the role of backbone flexibility versus side-chain chemistry in integrin recognition. They also serve as intermediates for generating multivalent constructs (e.g., using the Lys side chain for PEGylation or nanoparticle conjugation), where absolute monomeric affinity is less critical than avidity effects [1] [6].

Table 3: Comparative Impact of Glycine vs. Alanine at Position 2 in Cyclic RGD Peptides

PropertyGlycine (R=H)Alanine (R=CH₃)Impact on Cyclo(-Arg-Ala-Asp-D-Phe-Lys)
Backbone FlexibilityVery high (no steric hindrance)Moderate (steric constraint from methyl group)Increased ring strain potential; stabilizes specific β-turns
HydrophobicityLow (neutral, hydrophilic)Mildly hydrophobicAlters solvation; potential for enhanced hydrophobic contacts
Integrin AffinityTypically higher (optimal fit in binding pocket)Moderately reduced (2-5 fold vs. Gly in some analogs)Likely retains μM-nM affinity, useful for conjugation
Integrin SelectivityBroad (adaptable conformation)Potentially altered subtype preferenceProbe for subtype-specific roles or targeted delivery
Role in DesignPharmacophore backbone standardTool for probing flexibility/conformation-activity linkKey defining feature enabling structure-function studies

Properties

CAS Number

756500-23-9

Product Name

Cyclo(-Arg-Ala-Asp-D-Phe-Lys)

IUPAC Name

2-[(2R,5R,8S,11S,14S)-8-(4-aminobutyl)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-14-methyl-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid

Molecular Formula

C₂₈H₄₃N₉O₇

Molecular Weight

617.70

InChI

InChI=1S/C28H43N9O7/c1-16-23(40)36-21(15-22(38)39)27(44)37-20(14-17-8-3-2-4-9-17)26(43)35-18(10-5-6-12-29)25(42)34-19(24(41)33-16)11-7-13-32-28(30)31/h2-4,8-9,16,18-21H,5-7,10-15,29H2,1H3,(H,33,41)(H,34,42)(H,35,43)(H,36,40)(H,37,44)(H,38,39)(H4,30,31,32)/t16-,18-,19-,20+,21+/m0/s1

SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.